1,3-Dibutyl-2-thiourea

Description

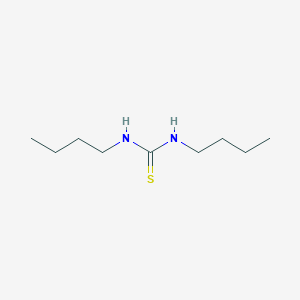

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dibutylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2S/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFQABQEJATQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2S | |

| Record name | N,N'-Di-n-butylthiourea | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N,N%27-Di-n-butylthiourea | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042187 | |

| Record name | N,N'-Dibutylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystalline powder; [Sovereign Chemical MSDS] | |

| Record name | Thiourea, N,N'-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dibutyl-2-thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00238 [mmHg] | |

| Record name | 1,3-Dibutyl-2-thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-46-6 | |

| Record name | N,N′-Dibutylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibutyl-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibutylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dibutylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N'-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dibutylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibutyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIBUTYL-2-THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3154M2Q6GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Dibutyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibutyl-2-thiourea is a symmetrical N,N'-dialkyl thiourea derivative. While its primary industrial application lies in the vulcanization of rubber as an accelerator and antioxidant, the broader class of thiourea derivatives has garnered significant interest in medicinal chemistry and drug development.[1][2][3] Thiourea-containing compounds have been explored for a wide range of biological activities, including as potential antibacterial, antioxidant, and anticancer agents.[1][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, serving as a foundational resource for researchers in chemistry and drug discovery.

Chemical Structure and Identification

The structure of this compound consists of a central thiocarbonyl group bonded to two nitrogen atoms, each of which is substituted with a butyl group. This symmetrical structure influences its chemical reactivity and physical properties.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1,3-dibutylthiourea |

| CAS Number | 109-46-6 |

| Molecular Formula | C9H20N2S[5] |

| SMILES | CCCCNC(=S)NCCCC[6] |

| InChI | InChI=1S/C9H20N2S/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12)[6] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 188.33 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 62 - 65 °C[7] |

| Boiling Point | 252 °C |

| Density | 0.942 g/cm³ |

| Vapor Pressure | 0.02 mmHg at 25 °C[7] |

| Water Solubility | Insoluble[7] |

| LogP | 2.74 |

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. This section outlines the protocols for the synthesis, purification, and characterization of this compound.

Synthesis: One-Pot Oxidative Coupling

A common and efficient method for the synthesis of symmetrical N,N'-disubstituted thioureas is the one-pot oxidative coupling of a primary amine with carbon disulfide.

Workflow for the Synthesis of this compound:

Caption: Synthesis workflow of this compound.

Detailed Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer, add n-butylamine (2.0 equivalents) and water.

-

Cool the mixture in an ice bath and add carbon disulfide (1.0 equivalent) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the dithiocarbamate intermediate.

-

To the resulting solution, add 30% aqueous hydrogen peroxide (1.1 equivalents) dropwise, ensuring the temperature is maintained below 30 °C.

-

Stir the reaction mixture at room temperature for an additional 2-4 hours.

-

The precipitated solid product, this compound, is collected by filtration.

-

The collected solid is then washed with water and dried to yield the pure product.

Characterization

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Protocol using a Capillary Melting Point Apparatus (e.g., Mel-Temp):

-

Finely powder a small amount of the dried this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[8]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to approximately 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is typically recorded using a KBr pellet method.

-

Expected Characteristic Peaks:

-

N-H stretching: A broad peak in the region of 3200-3400 cm⁻¹, indicative of hydrogen bonding.

-

C-H stretching (alkyl): Peaks in the range of 2850-2960 cm⁻¹.

-

Thiourea C=S stretching: Bands around 1200 cm⁻¹ and 800 cm⁻¹.

-

N-C=S and C-N fragments: Absorption bands around 1280 cm⁻¹ and 1500 cm⁻¹.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of a molecule. Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

-

¹H NMR: The spectrum will show signals corresponding to the different types of protons in the butyl chains and the N-H protons. The chemical shifts, splitting patterns, and integration of these signals provide information about the connectivity of the atoms.

-

¹³C NMR: The spectrum will show distinct signals for the thiocarbonyl carbon and the carbons of the butyl groups, confirming the carbon framework of the molecule.

Biological and Pharmacological Relevance

While this compound itself is primarily used in industrial applications, the thiourea scaffold is of significant interest in drug discovery.[4] Thiourea derivatives have been reported to exhibit a wide array of biological activities, including:

-

Antibacterial and Antifungal Activity: The thiourea moiety can interact with biological targets in microorganisms.

-

Antioxidant Properties: The sulfur atom in the thiourea group can participate in redox reactions, conferring antioxidant effects.[4]

-

Anticancer Activity: Certain thiourea derivatives have shown cytotoxicity against various cancer cell lines.[4]

The biological potential of this compound is an area that warrants further investigation, particularly in the context of developing novel therapeutic agents. Its lipophilic nature, due to the two butyl chains, may influence its pharmacokinetic properties and ability to cross biological membranes.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation.[10] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

General Handling Precautions:

-

Work in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a well-characterized compound with established industrial uses. For researchers in the pharmaceutical and life sciences, its true value may lie in the potential for its thiourea core to be exploited in the design and synthesis of new bioactive molecules. This technical guide provides the essential chemical and structural information, along with key experimental protocols, to facilitate further research and development involving this and related compounds.

References

- 1. This compound|Research Compound [benchchem.com]

- 2. This compound | 109-46-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 5. N,N'-Dibutylthiourea | C9H20N2S | CID 2723622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. This compound(109-46-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chemos.de [chemos.de]

An In-depth Technical Guide to the Synthesis of 1,3-Dibutyl-2-thiourea from n-Butylamine and Carbon Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dibutyl-2-thiourea, a symmetrical N,N'-dialkyl thiourea derivative with applications ranging from corrosion inhibition to being a key structural motif in pharmacologically active compounds. The primary synthetic route discussed involves the reaction of n-butylamine with carbon disulfide. This document details the underlying reaction mechanism, various experimental protocols, and quantitative data to assist researchers in the efficient and effective synthesis of this compound.

Reaction Mechanism and Principles

The synthesis of symmetrical 1,3-disubstituted thioureas from primary amines and carbon disulfide is a well-established and straightforward method.[1][2] The reaction proceeds through the initial formation of a dithiocarbamate salt intermediate.[2] This intermediate can then be desulfurized in situ to yield an isothiocyanate. The isothiocyanate subsequently reacts with a second molecule of the amine to form the final 1,3-disubstituted thiourea product.[2] The overall reaction can be summarized as follows:

2 RNH₂ + CS₂ → (RNH)₂CS + H₂S

Several variations of this reaction have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. These methods include the use of different solvents, catalysts, and energy sources.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the synthesis of this compound and related symmetrical thioureas. This allows for a clear comparison of the efficiency of different synthetic approaches.

| Method/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Carbon Tetrabromide | DMF | Room Temp. | 15 min | 91 | [3] |

| No Catalyst | DMF | Room Temp. | 13 h | 60 | [3] |

| Alumina | Solvent-free (MW) | N/A | N/A | High | [4] |

| Solar Energy | Water | 27-42 | 12 h | 57-99 | [5] |

| ZnO/Al₂O₃ | N/A | N/A | N/A | N/A | [6] |

| One-pot/H₂O₂ | Water | < 30 | 3-6 h | N/A | [7] |

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic procedures cited in the literature.

Protocol 1: Carbon Tetrabromide Promoted Synthesis in DMF [3]

This method utilizes carbon tetrabromide to significantly accelerate the reaction rate.

-

Reagents:

-

n-Butylamine (2.0 equiv.)

-

Carbon disulfide (1.0 equiv.)

-

Carbon tetrabromide (1.0 equiv.)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of n-butylamine in DMF at 0 °C, add carbon disulfide and carbon tetrabromide.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography. The reaction is typically complete within 15 minutes.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Protocol 2: Green Synthesis in Water using Solar Energy [5]

This environmentally friendly method employs water as the solvent and sunlight as the energy source.

-

Reagents:

-

n-Butylamine (20 mmol)

-

Carbon disulfide (10 mmol)

-

Water (15 ml)

-

-

Procedure:

-

In a 100 ml flat-bottom flask, take 10 mmol of carbon disulfide.

-

Add 20 mmol of n-butylamine dropwise to the carbon disulfide.

-

Add 15 ml of water to the reaction mixture.

-

Tightly cork the flask and place it in direct sunlight (temperature range of 27–42 °C).

-

After 12 hours, isolate the product by filtration.

-

Wash the solid product with water and dry to yield this compound.

-

Protocol 3: Solvent-Free Synthesis on Alumina Surface under Microwave Irradiation [4]

This protocol offers a rapid and solvent-free approach to the synthesis.

-

Reagents:

-

n-Butylamine

-

Carbon disulfide

-

Alumina

-

-

Procedure:

-

Adsorb a mixture of n-butylamine and carbon disulfide onto the surface of alumina.

-

Irradiate the mixture in a microwave oven.

-

After the reaction is complete, extract the product from the alumina surface with a suitable solvent.

-

Evaporate the solvent to obtain the crude this compound.

-

Recrystallize the product from a suitable solvent (e.g., ethyl acetate) for purification.

-

Visualizing the Synthesis

The following diagrams illustrate the key aspects of the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Characterization of N,N'-Dibutylthiourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-dibutylthiourea is a symmetrical dialkylthiourea derivative with the chemical formula (CH₃CH₂CH₂CH₂NH)₂CS.[1] This white to yellowish crystalline solid has applications as a rubber accelerator and antidegradant.[2] A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and quality control in various research and industrial applications. This guide provides a comprehensive overview of the spectroscopic characterization of N,N'-dibutylthiourea, including detailed experimental protocols and tabulated spectral data.

Molecular and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1,3-dibutylthiourea | [3] |

| Molecular Formula | C₉H₂₀N₂S | [3] |

| Molecular Weight | 188.33 g/mol | [4] |

| Appearance | White to yellowish crystals | [4] |

| Melting Point | 63-67 °C | [4] |

| CAS Number | 109-46-6 | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of N,N'-dibutylthiourea in solution.

¹H NMR Spectral Data (CDCl₃)

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~6.1 (broad singlet) | br s |

| -CH₂- (adjacent to N) | ~3.4 (quartet) | q |

| -CH₂- | ~1.6 (sextet) | sextet |

| -CH₂- | ~1.4 (sextet) | sextet |

| -CH₃ | ~0.9 (triplet) | t |

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data (CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=S | ~181 |

| -CH₂- (adjacent to N) | ~47 |

| -CH₂- | ~31 |

| -CH₂- | ~20 |

| -CH₃ | ~14 |

Note: Data is based on typical values for similar thiourea derivatives and may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in N,N'-dibutylthiourea.

Key FT-IR Absorption Bands (KBr Pellet)

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | ~3200-3300 | Strong, Broad |

| C-H Stretching (aliphatic) | ~2850-2960 | Strong |

| N-H Bending | ~1550-1650 | Medium |

| C-N Stretching | ~1300-1400 | Medium |

| C=S Stretching | ~1100-1200 | Medium-Strong |

Source: PubChem.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N,N'-dibutylthiourea.

Key Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 188 | [M]⁺ (Molecular Ion) |

| 116 | [M - C₄H₉NH]⁺ |

| 73 | [C₄H₉NH₂]⁺ |

| 57 | [C₄H₉]⁺ |

Source: NIST Mass Spectrometry Data Center.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of thiourea derivatives in solution reveals electronic transitions within the molecule. For N,N'-dibutylthiourea in a suitable solvent like methanol, the expected absorption maxima (λmax) are typically in the range of 200-400 nm.[5]

Experimental Protocols

Synthesis of N,N'-Dibutylthiourea

A common method for the synthesis of N,N'-dibutylthiourea involves the reaction of n-butylamine with carbon disulfide.[4]

Procedure:

-

In a well-ventilated fume hood, combine n-butylamine (2.0 equivalents) with a suitable solvent such as water or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add carbon disulfide (1.0 equivalent) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

The resulting solid product can be collected by filtration, washed with cold solvent, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of N,N'-dibutylthiourea for ¹H NMR or 20-50 mg for ¹³C NMR.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6]

-

Transfer the solution to a 5 mm NMR tube.[6]

Instrument Parameters (300 or 400 MHz Spectrometer):

-

Locking and Shimming: Lock on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize magnetic field homogeneity.[6]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[6]

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Procedure:

-

Ensure the ATR crystal is clean.

-

Collect a background spectrum of the empty ATR accessory to account for atmospheric and instrumental absorbances.[7]

-

Place a small amount of solid N,N'-dibutylthiourea onto the center of the ATR crystal, ensuring complete coverage.[7]

-

Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.[7]

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 cm⁻¹ to 400 cm⁻¹.[7]

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.[7]

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dissolve a small amount of N,N'-dibutylthiourea in a volatile organic solvent (e.g., dichloromethane or methanol).

-

The concentration should be adjusted to be within the linear range of the instrument.

Instrument Parameters (Typical GC-MS system):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

-

Source Temperature: ~230 °C.

-

UV-Vis Spectroscopy

Procedure:

-

Prepare a stock solution of N,N'-dibutylthiourea of a known concentration in a UV-transparent solvent (e.g., methanol or ethanol).

-

Prepare a series of standard solutions of varying concentrations by diluting the stock solution.

-

Use a UV-Vis spectrophotometer to measure the absorbance of each standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).[8]

-

Generate a calibration curve by plotting absorbance at λmax versus concentration.[8]

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of N,N'-dibutylthiourea.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of N,N'-dibutylthiourea. The tabulated spectral data and comprehensive experimental protocols for NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of this compound. Adherence to these standardized methods will ensure the acquisition of high-quality, reproducible data for accurate structural elucidation and purity assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N,N'-Dibutylthiourea | C9H20N2S | CID 2723622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]

- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Solubility of 1,3-Dibutyl-2-thiourea in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dibutyl-2-thiourea, a compound of interest in various chemical and pharmaceutical research fields. Due to its role as a corrosion inhibitor, a vulcanization accelerator, and its potential applications stemming from the diverse biological activities of thiourea derivatives, understanding its solubility is crucial for its application and development.[1] This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and presents a typical synthesis workflow.

Core Physical and Chemical Properties

This compound, also known as N,N'-dibutylthiourea, is a symmetrical N,N'-dialkyl thiourea derivative.[2] It exists as a white to slightly yellow crystalline powder.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H20N2S | [2][3][4] |

| Molecular Weight | 188.33 g/mol | [2][4][5] |

| Melting Point | 63-65 °C | [4][5][6] |

| Boiling Point | 122 °C at 14 mmHg | [4] |

| Appearance | Clear to slightly yellow crystalline powder | [3] |

Solubility Data

A thorough review of publicly available scientific literature and chemical databases reveals a lack of quantitative solubility data for this compound in common organic solvents. The available information is primarily qualitative.

| Solvent | Qualitative Solubility | Reference |

| Water | Insoluble / Slightly soluble | [3][7] |

| Methanol | Soluble (based on data for similar compounds) | [8] |

| Ethanol | Soluble (based on data for similar compounds) | |

| Acetone | Soluble (based on data for similar compounds) | [8] |

| Toluene | Soluble (based on data for similar compounds) | |

| Ethyl Acetate | Soluble (based on data for similar compounds) | [8] |

| Benzene | Soluble (based on data for similar compounds) | [8] |

| Ether | Soluble (based on data for similar compounds) | [8] |

| Gasoline | Insoluble (based on data for similar compounds) | [8] |

Note: Solubility of N,N'-diethylthiourea, a similar compound, is reported as soluble in methanol, ether, acetone, benzene, and ethyl acetate, and insoluble in gasoline. This suggests that this compound is likely to exhibit similar solubility characteristics.[8]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on the widely used static gravimetric method.[9][10]

Objective:

To determine the mole fraction solubility of this compound in a given organic solvent at various temperatures.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.1 K)

-

Calibrated thermometer or temperature probe

-

Analytical balance (±0.0001 g)

-

Syringes with membrane filters (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles or petri dishes

-

Drying oven

Procedure:

-

Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath, and the desired temperature is set.

-

Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

Equilibration: The mixture is continuously stirred using a magnetic stirrer for a sufficient time (typically 24-48 hours) to ensure that solid-liquid equilibrium is reached. The solution should appear saturated with undissolved solid remaining.

-

Sampling: After stopping the stirring, the solution is allowed to stand for at least 2 hours to allow the undissolved solid to settle. A sample of the clear supernatant is then withdrawn using a pre-heated syringe fitted with a membrane filter to avoid crystallization during sampling.

-

Gravimetric Analysis: The withdrawn sample is immediately transferred to a pre-weighed weighing bottle. The bottle is then weighed to determine the mass of the saturated solution.

-

Solvent Evaporation: The weighing bottle containing the sample is placed in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until the solvent has completely evaporated and a constant weight of the solute is achieved.

-

Calculation: The mass of the dissolved solute and the mass of the solvent in the sample are determined by difference. The mole fraction solubility (x) is then calculated using the following equation:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

where:

-

m_solute = mass of the dissolved this compound

-

M_solute = molar mass of this compound

-

m_solvent = mass of the solvent

-

M_solvent = molar mass of the solvent

-

-

Data Collection: The experiment is repeated at different temperatures to obtain a solubility curve.

Synthesis of this compound: A Logical Workflow

This compound can be synthesized through various methods. A common and straightforward approach involves the reaction of n-butylamine with carbon disulfide.[2][11] The following diagram illustrates the logical workflow for this synthesis.

Another documented synthetic route is the reaction of n-butylamine with n-butylisothiocyanate.[2]

Conclusion

References

- 1. chemotechnique.se [chemotechnique.se]

- 2. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]

- 3. This compound(109-46-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. N,N -Dibutylthiourea 97 109-46-6 [sigmaaldrich.com]

- 6. This compound | 109-46-6 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,3-Di-n-butylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Thermal Landscape of 1,3-Dibutyl-2-thiourea: A Technical Guide to Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,3-Dibutyl-2-thiourea

This compound is a dialkyl-substituted thiourea derivative. The presence of the butyl groups influences its physical properties, such as melting point and solubility, and is expected to affect its thermal decomposition profile compared to unsubstituted thiourea. Thiourea and its derivatives are of significant interest in various fields, including as intermediates in organic synthesis, as corrosion inhibitors, and in the rubber industry. Understanding their thermal stability is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀N₂S | [1][2][3] |

| Molecular Weight | 188.34 g/mol | [1][2] |

| CAS Number | 109-46-6 | [1][3] |

| Melting Point | 62-65 °C | [4][5][6] |

| Boiling Point | 252 °C | [7] |

| Appearance | White to yellowish crystals or powder | [8][9] |

| Solubility in water | Insoluble | [7] |

Table 1: Physicochemical Properties of this compound

Thermal Decomposition of Thiourea and its Derivatives: A Predictive Framework for DBTU

Detailed studies on the thermal decomposition of unsubstituted thiourea provide a foundation for understanding the potential decomposition pathways of its derivatives, including DBTU. The thermal degradation of thiourea is a complex process that can proceed through various routes, influenced by factors such as the heating rate and the surrounding atmosphere.

Upon heating, thiourea can isomerize to ammonium thiocyanate. Further heating leads to the evolution of gaseous products.[10] The primary decomposition products of thiourea typically include ammonia (NH₃) and carbon disulfide (CS₂).[11] In the presence of air, further oxidation can lead to the formation of sulfur dioxide (SO₂) and carbonyl sulfide (COS).[11] Isothiocyanic acid (HNCS) and cyanamide (NH₂CN) have also been observed as decomposition products under certain conditions.[11]

For N,N'-dialkylthioureas like DBTU, the decomposition is expected to be initiated by the cleavage of the C-N bonds or the C=S bond. The presence of the butyl groups will likely influence the volatility and the specific nature of the hydrocarbon fragments produced during decomposition.

Experimental Protocols for Thermal Analysis

To determine the specific thermal stability and decomposition profile of this compound, the following experimental techniques are essential.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability of a material.

Experimental Protocol:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).

-

Data Acquisition: The instrument records the sample weight as a function of temperature. The resulting TGA curve plots the percentage of weight loss versus temperature.

-

Data Analysis: The onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of weight loss at different stages are determined.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and decomposition.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The sample and reference are heated at a constant rate, for example, 10 °C/min, over a desired temperature range.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC curve shows endothermic (heat-absorbing) and exothermic (heat-releasing) peaks. The peak onset temperature and the enthalpy change (area under the peak) for each thermal event are determined.

Visualizing Experimental and Decomposition Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for thermal analysis and a proposed general decomposition pathway for a dialkylthiourea.

Conclusion

While specific, quantitative thermal analysis data for this compound remains to be published, this guide provides a robust framework for researchers and professionals in drug development and other scientific fields. By understanding the thermal behavior of related thiourea compounds and by applying the detailed experimental protocols for TGA and DSC outlined herein, the thermal stability and decomposition profile of DBTU can be thoroughly investigated. Such studies are paramount for ensuring the safe and effective application of this compound in any thermally sensitive process.

References

- 1. Predictive methods for the heat of decomposition of reactive chemicals: From CHETAH, QSPR, and quantum chemical calculations to deep learning - Arabian Journal of Chemistry [arabjchem.org]

- 2. chembk.com [chembk.com]

- 3. dormer.com [dormer.com]

- 4. This compound | 109-46-6 [chemicalbook.com]

- 5. chemos.de [chemos.de]

- 6. N,N'-Dibutylthiourea | C9H20N2S | CID 2723622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(109-46-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]

- 9. N,N'-Di-n-butylthiourea, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. N,N′-二丁基硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]

The Core Mechanism of Thiourea Derivatives in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a subject of intense research in medicinal chemistry and drug development. Their unique structural features, characterized by a central thiocarbonyl group flanked by amino groups, allow for diverse chemical modifications, leading to a wide array of pharmacological effects. This technical guide provides a comprehensive overview of the core mechanisms of action of thiourea derivatives in biological systems, with a focus on their anticancer, antibacterial, and enzyme inhibitory properties.

Quantitative Data on Biological Activity

The biological efficacy of thiourea derivatives is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for anticancer activity, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. For antibacterial activity, the Minimum Inhibitory Concentration (MIC) is determined, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Anticancer Activity of Thiourea Derivatives (IC50 Values)

A variety of thiourea derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The table below summarizes the IC50 values for several representative compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Primary Colon Cancer) | 9.0 | - | - |

| SW620 (Metastatic Colon Cancer) | 1.5 | - | - | |

| K-562 (Chronic Myelogenous Leukemia) | 6.3 | - | - | |

| N-(allylcarbamothioyl)-2-chlorobenzamide | MCF-7 (Breast Cancer) | 2.6 | - | - |

| N-(allylcarbamothioyl)-2-methylbenzamide | MCF-7 (Breast Cancer) | 7.0 | - | - |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | MCF-7 (Breast Cancer) | 1.3 | - | - |

| SkBR3 (Breast Cancer) | 0.7 | - | - | |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon Cancer) | 1.11 | Doxorubicin | 8.29 |

| HepG2 (Liver Cancer) | 1.74 | Doxorubicin | 7.46 | |

| MCF-7 (Breast Cancer) | 7.0 | Doxorubicin | 4.56 | |

| 1-(4-hexylbenzoyl)-3-methylthiourea | HeLa (Cervical Cancer) | 412 | Hydroxyurea | 5632 |

| MCF-7 (Breast Cancer) | 390 | Hydroxyurea | 2829 | |

| WiDr (Colon Cancer) | 433 | Hydroxyurea | 1803 | |

| T47D (Breast Cancer) | 179 | Hydroxyurea | 1803 | |

| Benzothiazole thiourea derivative (23d) | MCF-7 (Breast Cancer) | ~0.39 | Cisplatin | >1.56 |

| HT-29 (Colon Cancer) | ~0.39 | Cisplatin | >1.56 | |

| 3,5-bis(trifluoromethyl)phenyl containing thiourea (55a) | NCI-H460 (Lung Cancer) | 1.86 | Sorafenib | - |

| Colo-205 (Colon Cancer) | 9.92 | Sorafenib | - | |

| HCT116 (Colon Cancer) | 6.42 | Sorafenib | - | |

| MDA-MB-231 (Breast Cancer) | 8.21 | Sorafenib | - | |

| MCF-7 (Breast Cancer) | 9.19 | Sorafenib | - | |

| HEpG2 (Liver Cancer) | 6.21 | Sorafenib | - | |

| PLC/PRF/5 (Liver Cancer) | 7.82 | Sorafenib | - |

Table 1: Summary of IC50 values for various thiourea derivatives against different cancer cell lines.[1][2][3][4][5][6][7][8]

Antibacterial Activity of Thiourea Derivatives (MIC Values)

Thiourea derivatives have also shown promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. The table below presents the MIC values for some of these compounds.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| Thiourea Derivative TD4 | Staphylococcus aureus (ATCC 29213) | 2 | Oxacillin | >256 |

| MRSA (USA 300) | 2 | Ceftazidime | >256 | |

| MRSA (ATCC 43300) | 8 | - | - | |

| Vancomycin-intermediate S. aureus Mu50 | 4 | - | - | |

| Methicillin-resistant Staphylococcus epidermidis (MRSE) | 8 | - | - | |

| N-(di-n-propylcarbamothioyl)cyclohexane carboxamide [L²] | Staphylococcus aureus | 200-400 | Amikacin | 0.5-4 |

| Escherichia coli | 200-400 | Gentamicin | 0.5-2 | |

| N-(diphenylcarbamothioyl) cyclohexanecarboxamide [L⁴] | Staphylococcus aureus | 100-200 | Amikacin | 0.5-4 |

| Escherichia coli | 200-400 | Gentamicin | 0.5-2 | |

| N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide [L⁵] | Staphylococcus aureus | 100-400 | Amikacin | 0.5-4 |

| Escherichia coli | 200-400 | Gentamicin | 0.5-2 | |

| Glucose-conjugated thiourea with 1,3-thiazole ring (4b) | Clostridium difficile | 0.78 | Ciprofloxacin | 3.125 |

| Streptococcus pneumoniae | 0.78 | Ciprofloxacin | 3.125 | |

| Escherichia coli | 0.78-3.125 | Vancomycin | 0.78-3.12 | |

| Klebsiella pneumoniae | 0.78-3.125 | Vancomycin | 0.78-3.12 | |

| Pseudomonas aeruginosa | 0.78-3.125 | Vancomycin | 0.78-3.12 | |

| Salmonella typhimurium | 0.78-3.125 | Vancomycin | 0.78-3.12 | |

| 1-(4-butylphenyl)- and 1-(biphenyl-4-yl)thiourea derivatives (41 and 44) | Mycobacterium tuberculosis H37Ra | 0.09 | - | - |

Table 2: Summary of MIC values for various thiourea derivatives against different bacterial strains.[2][9][10][11][12][13][14]

Key Mechanisms of Action and Signaling Pathways

Thiourea derivatives exert their biological effects through a multitude of mechanisms, often targeting key enzymes and signaling pathways involved in cell growth, proliferation, and survival.

Enzyme Inhibition

A primary mechanism of action for many thiourea derivatives is the inhibition of specific enzymes.

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. Thiourea derivatives can act as tyrosinase inhibitors.

-

DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are essential for bacterial DNA replication. Thiourea derivatives have been shown to inhibit these enzymes, leading to their antibacterial effects.

-

Kinase Inhibition: Many thiourea derivatives function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. Notable targets include Epidermal Growth Factor Receptor (EGFR) and components of the Ras-Raf-MEK-ERK pathway.

Modulation of Signaling Pathways

Thiourea derivatives can interfere with critical signaling cascades within cells, particularly in the context of cancer.

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation. Some thiourea derivatives have been designed to bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and blocking downstream signaling.[15][16][17][18][19][20]

-

Ras-Raf-MEK-ERK Pathway: This is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers. Thiourea derivatives can inhibit components of this pathway, such as Raf kinases, thereby disrupting the signaling cascade and inducing apoptosis in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of thiourea derivatives.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2][3][11][13][21][22][23]

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Thiourea derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thiourea derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. atcc.org [atcc.org]

- 3. MTT (Assay protocol [protocols.io]

- 4. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]

- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. researchgate.net [researchgate.net]

- 9. nanobioletters.com [nanobioletters.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. content.abcam.com [content.abcam.com]

- 17. UREA AND THIOUREA DERIVATIVES AS AN ENDOTHELIAL GROWTH FACTOR RECEPTOR AND HUMAN EPIDERMAL GROWTH FACTOR RECEPTOR-2 INHIBITORS MOLECULAR DOCKING STUDIES | Multidisciplinary Surgical Research Annals [msrajournal.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. worldscientific.com [worldscientific.com]

- 21. benchchem.com [benchchem.com]

- 22. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of N,N'-di-n-butylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of N,N'-di-n-butylthiourea, a symmetrical N,N'-dialkyl thiourea derivative. The following sections detail the crystallographic data, experimental protocols for its determination, and visualizations of its molecular structure and the experimental workflow. This document is intended to serve as a comprehensive resource for researchers in crystallography, medicinal chemistry, and materials science.

Crystallographic Data Summary

The crystal structure of N,N'-di-n-butylthiourea has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c.[1] The key crystallographic and selected geometric parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for N,N'-di-n-butylthiourea

| Parameter | Value |

| Empirical Formula | C9H20N2S |

| Formula Weight | 188.33 g·mol−1 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.6395(6) |

| b (Å) | 10.0836(6) |

| c (Å) | 9.0128(5) |

| α (°) | 90 |

| β (°) | 90.476(5) |

| γ (°) | 90 |

| Volume (ų) | 1149.9(1) |

| Z | 4 |

| Density (calculated) (g cm−3) | 1.089 |

Data sourced from Okuniewski, Dąbrowska, & Chojnacki (2011).[1]

Table 2: Selected Bond Lengths for N,N'-di-n-butylthiourea

| Bond | Length (Å) |

| C=S | 1.712(2) |

| C-N | 1.33 - 1.46 |

Data sourced from Okuniewski, Dąbrowska, & Chojnacki (2011).[1]

The molecule adopts a syn-anti conformation, and the core thiourea unit is planar.[1]

Experimental Protocols

Synthesis of N,N'-di-n-butylthiourea

N,N'-di-n-butylthiourea can be synthesized through the reaction of n-butylamine with either carbon disulfide in the presence of alumina or with n-butylisothiocyanate.[1] A common laboratory-scale synthesis involves the reaction of phenyl isothiocyanate with di-n-butylamine.[2]

A typical procedure is as follows:

-

A solution of di-n-butylamine in a suitable solvent (e.g., toluene) is added dropwise to a stirred solution of phenyl isothiocyanate in the same solvent.[2]

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 1 hour).[2]

-

The solvent is removed under reduced pressure.[2]

-

The resulting solid is recrystallized from a suitable solvent mixture, such as hot hexane:ethanol (10:1), by slow cooling to yield needle-like crystals suitable for X-ray diffraction analysis.[2]

Single-Crystal X-ray Diffraction

The determination of the crystal structure of N,N'-di-n-butylthiourea involves the following general steps:

-

Crystal Selection and Mounting: A suitable single crystal of N,N'-di-n-butylthiourea is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected at a controlled temperature, often 150.0(2) K, using a cryostat to minimize thermal vibrations.[3] A monochromatic X-ray source, such as Cu Kα radiation, is used.[2] The diffractometer collects a series of diffraction patterns at various crystal orientations.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as absorption, and the intensities of the reflections are integrated.[3]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods, which phase the diffraction data to generate an initial electron density map.[3] This initial model is then refined against the experimental data to improve the atomic positions and thermal parameters. Software packages such as SHELXT and OLEX2 are commonly used for this purpose.[3]

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: A flowchart illustrating the key stages in determining the crystal structure of a compound.

Molecular Structure of N,N'-di-n-butylthiourea

Caption: A 2D representation of the molecular structure of N,N'-di-n-butylthiourea with key bond lengths.

References

Symmetrically Substituted Thioureas: A Comprehensive Technical Guide to Their Potential Applications

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Symmetrically substituted thioureas are a versatile class of organic compounds characterized by a central thiocarbonyl group flanked by two identical nitrogen substituents. This structural motif imparts unique electronic and hydrogen-bonding properties, making them highly valuable in a wide array of scientific disciplines. This technical guide provides an in-depth exploration of the significant applications of symmetrically substituted thioureas, with a focus on their roles in organocatalysis, medicinal chemistry, and agriculture. Detailed experimental protocols for their synthesis and key biological assays are provided, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of their mechanisms of action and practical implementation.

Introduction

Thiourea, with the chemical formula SC(NH₂)₂, and its derivatives have garnered considerable attention in chemical research. The replacement of the oxygen atom in urea with a sulfur atom leads to distinct differences in electronegativity and hydrogen-bonding capabilities, significantly influencing the molecule's reactivity and biological activity.[1] Symmetrically substituted thioureas, where both nitrogen atoms bear identical substituents, offer a tunable platform for designing molecules with specific functionalities. These compounds are recognized for their ability to act as hydrogen-bond donors, a key feature that underpins their efficacy as organocatalysts.[2] In medicinal chemistry, they serve as privileged scaffolds for the development of novel therapeutic agents with a broad spectrum of activities, including antiviral, antimicrobial, and enzyme inhibitory properties.[3][4] Furthermore, their utility extends to agriculture, where they have been investigated as plant growth regulators and pesticides.[5] This guide aims to provide a detailed technical overview of these applications, supported by experimental methodologies and quantitative data to aid researchers in harnessing the full potential of symmetrically substituted thioureas.

Synthesis of Symmetrically Substituted Thioureas

The synthesis of symmetrically substituted thioureas can be achieved through several efficient methods. The choice of method often depends on the nature of the substituents and the desired scale of the reaction.

General Protocol using Carbon Disulfide and Primary Amines

A common and straightforward method involves the reaction of a primary amine with carbon disulfide.[6][7] This approach is often carried out in an aqueous medium and can be promoted by sunlight or microwave irradiation for a greener process.[7][8]

Experimental Protocol:

-

To a solution of the desired primary amine (2 mmol) in water (10 mL), add carbon disulfide (1 mmol).

-

The reaction mixture is then stirred vigorously at room temperature or heated under reflux, depending on the reactivity of the amine. For less reactive amines, microwave irradiation can be employed.[8]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Protocol using Phenyl Chlorothionoformate

An alternative method utilizes phenyl chlorothionoformate as the thiocarbonyl source, reacting with amines in water to yield symmetrical thioureas.[9]

Experimental Protocol:

-

A mixture of the primary amine (3.5 mmol) and phenyl chlorothionoformate (1 mmol) in water (15 mL) is heated at 100 °C.[9]

-

The reaction is monitored by TLC.

-

After completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with water and then purified by recrystallization.

Applications in Organocatalysis

Symmetrically substituted thioureas have emerged as powerful organocatalysts, primarily functioning as hydrogen-bond donors to activate electrophiles.[2][10] This non-covalent mode of catalysis offers a mild and environmentally friendly alternative to traditional metal-based catalysts.[2]

Michael Addition Reactions

One of the most significant applications of thiourea catalysts is in promoting asymmetric Michael additions.[11][12][13] The thiourea moiety activates the Michael acceptor through double hydrogen bonding, facilitating the nucleophilic attack.

Experimental Protocol for Thiourea-Catalyzed Michael Addition:

-

To a solution of the Michael acceptor (e.g., a nitroalkene, 0.5 mmol) and the thiourea catalyst (e.g., (R,R)-1,2-diphenylethylenediamine-derived thiourea, 0.05 mmol) in a suitable solvent (e.g., toluene, 1 mL), add the Michael donor (e.g., a cycloketone, 1.0 mmol).[11]

-

The reaction mixture is stirred at room temperature for the time required to reach completion (monitored by TLC).

-

The solvent is then removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired Michael adduct.[11]

Below is a diagram illustrating the catalytic cycle of a bifunctional thiourea catalyst in a Michael addition reaction.

Applications in Medicinal Chemistry

The structural features of symmetrically substituted thioureas make them attractive scaffolds in drug discovery. Their ability to form hydrogen bonds allows for effective interaction with biological targets such as enzymes and proteins.

Enzyme Inhibition

Thiourea derivatives have been extensively studied as inhibitors of urease, an enzyme implicated in pathologies associated with Helicobacter pylori infections.[14][15][16]

Experimental Protocol for Urease Inhibition Assay (Indophenol Method): [14][15]

-

Prepare a solution of jack bean urease (e.g., 5 units/mL) in phosphate buffer.

-

In a 96-well plate, add 20 µL of the urease solution to wells containing 20 µL of the test compound (symmetrically substituted thiourea derivative) at various concentrations.

-

Incubate the plate at 37 °C for 10 minutes.

-

Initiate the enzymatic reaction by adding 40 µL of urea solution (20 mM).

-

Incubate the plate at 37 °C for 50 minutes.

-

To determine the amount of ammonia produced, add 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.

-

After a further incubation period for color development, measure the absorbance at a suitable wavelength (e.g., 625 nm).

-

Thiourea is often used as a standard inhibitor for comparison.[14]

Table 1: Urease Inhibitory Activity of Symmetrically Substituted Thiourea Derivatives

| Compound | Substituent | IC50 (µM) | Reference |

| 1,3-bis(4-chlorophenyl)thiourea | 4-chlorophenyl | 15.51 ± 0.11 | [14] |

| Compound 3c | Alkyl chain-linked | 10.65 ± 0.45 | [14] |

| Compound 3g | Alkyl chain-linked | 15.19 ± 0.58 | [14] |

Symmetrically substituted thioureas have also shown potential as α-glucosidase inhibitors, which are of interest in the management of diabetes mellitus.[17]

Experimental Protocol for α-Glucosidase Inhibition Assay: [17][18]

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 1.0 U/mL) in phosphate buffer (pH 6.8).

-

In a 96-well plate, incubate 20 µL of the enzyme solution with 20 µL of the test compound at various concentrations for 15 minutes at 37 °C.

-

Add 20 µL of p-nitrophenyl α-D-glucopyranoside (pNPG) solution (5 mM) as the substrate to start the reaction.

-

Incubate the mixture at 37 °C for 20 minutes.

-

Stop the reaction by adding 50 µL of sodium carbonate solution (1 M).

-

Measure the absorbance of the produced p-nitrophenol at 405 nm.

-

Acarbose is commonly used as a reference inhibitor.

Table 2: α-Glucosidase Inhibitory Activity of Symmetrically Substituted Thiourea Derivatives

| Compound | Substituent | IC50 (mM) | Reference |

| Compound 9a | Based on 3-aminopyridin-2(1H)-one | 9.77 | [17] |

| Acarbose (Reference) | - | 11.96 |

Antiviral Activity

Several symmetrically substituted thiourea derivatives have demonstrated promising antiviral activity against a range of viruses, including Tobacco Mosaic Virus (TMV) and Hepatitis C Virus (HCV).[5][19][20] Their mechanism of action can involve the inhibition of viral enzymes or interference with viral replication processes.[5]

Experimental Protocol for Antiviral Assay (TMV - Half-leaf method): [5]

-

Select healthy tobacco plants (Nicotiana tabacum) of a susceptible variety.

-

Mechanically inoculate the leaves with a suspension of TMV.

-

After a set period (e.g., when local lesions begin to appear), apply a solution of the test compound to one half of the leaf, and a control solution (e.g., water or a known antiviral agent like Ningnanmycin) to the other half.

-

After several days, count the number of local lesions on each half of the leaf.

-

Calculate the percentage of inhibition based on the reduction in the number of lesions on the treated half compared to the control half.

Antimicrobial Activity

Symmetrically substituted thioureas have also been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[4][21][22][23][24]

Experimental Protocol for Antibacterial Screening (Broth Microdilution Method for MIC): [21][23]

-

Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL).

-

Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The general workflow for antibacterial testing is depicted in the following diagram.

Table 3: Minimum Inhibitory Concentration (MIC) of Symmetrically Substituted Thiourea Derivatives against S. aureus

| Compound | Substituent | MIC (µg/mL) | Reference |

| TD4 | Not specified | 2 | [23] |

| Oxacillin (Reference) | - | >256 (for MRSA) | [23] |

Applications in Agriculture

Thiourea and its derivatives have shown potential in various agricultural applications, acting as plant growth regulators and exhibiting pesticidal properties.[5] They can influence physiological processes such as seed germination, root initiation, and flowering.[16]

Conclusion

Symmetrically substituted thioureas represent a class of compounds with remarkable versatility and significant potential across diverse scientific fields. Their unique structural and electronic properties, particularly their capacity for hydrogen bonding, underpin their success as organocatalysts and as scaffolds for the development of novel therapeutic agents. This guide has provided a comprehensive overview of their applications, supported by detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers. The continued exploration of the structure-activity relationships of these compounds is expected to lead to the development of even more efficient catalysts and potent therapeutic and agrochemical agents in the future.

References

- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 2. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents | Bentham Science [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral activity and mechanism of action of novel thiourea containing chiral phosphonate on tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Thiourea catalyzed organocatalytic enantioselective Michael addition of diphenyl phosphite to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. In vitro α-glucosidase inhibitory assay [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. japsonline.com [japsonline.com]

- 23. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]

Navigating the Safe Handling of 1,3-Dibutyl-2-thiourea: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for the handling and use of 1,3-Dibutyl-2-thiourea. The information is intended to support risk assessments and the implementation of safe laboratory and manufacturing practices. This document summarizes toxicological data, outlines recommended handling procedures, and details experimental methodologies relevant to the safety assessment of this compound.

Physicochemical and Toxicological Profile

This compound is a crystalline powder that is slightly yellow in appearance. It is insoluble in water and has a melting point of 62-65°C.[1] The toxicological profile of this compound indicates several key hazards that necessitate careful handling. The compound is classified as harmful if swallowed and harmful in contact with skin.[2][3] It is also recognized as a skin sensitizer, capable of causing an allergic skin reaction upon contact.[3][4] Furthermore, prolonged or repeated exposure to this compound can cause damage to organs.[3][4] It is also considered toxic to aquatic life with long-lasting effects.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H20N2S | [2] |

| Molecular Weight | 188.33 g/mol | [2] |

| Appearance | Clear to slightly yellow crystalline powder | |

| Melting Point | 62-65 °C | [1] |

| Solubility in Water | Insoluble |

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity | LD50: 350 mg/kg | Rabbit | [5] |

| Acute Dermal Toxicity | Harmful in contact with skin (Category 4) | - | [3][4] |

| Skin Sensitization | May cause an allergic skin reaction (Category 1A) | - | [3][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure (Category 1) | - | [3][4] |

| Aquatic Toxicity | LC50 (48h): 10.7 mg/l | Daphnia magna | |

| Toxic to aquatic life with long-lasting effects (Category 2) | - | [3][4] |

Health and Safety Recommendations

Handling and Storage

To minimize exposure, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[6] The formation of dust and aerosols should be avoided.[5] When handling the substance, it is crucial to wash hands thoroughly after use and before eating, drinking, or smoking.[2][4] Contaminated clothing should be removed and washed before reuse.

For storage, keep the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to prevent skin and eye contact, as well as inhalation. The following PPE is recommended:

-

Eye and Face Protection: Chemical safety goggles or glasses with side shields are mandatory.[6] A face shield may be necessary if there is a risk of splashing.[6]

-